N-[4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]ACETAMIDE
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Overview
Description
N-[4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique chemical structure, which includes a benzoxazine ring fused with a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions. This reaction forms the benzoxazine ring.
Introduction of the Diethyl Groups: The diethyl groups are introduced through alkylation reactions using diethyl sulfate or similar reagents.
Coupling with Phenylacetamide: The final step involves the coupling of the benzoxazine intermediate with phenylacetamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of halogenated benzoxazine derivatives.
Scientific Research Applications
N-[4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4,4-DIMETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]ACETAMIDE: Similar structure with methyl groups instead of ethyl groups.
N-[4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]PROPIONAMIDE: Similar structure with a propionamide moiety instead of acetamide.
Uniqueness
N-[4-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENYL]ACETAMIDE is unique due to the presence of diethyl groups, which may influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
N-[4-(4,4-diethyl-1,2-dihydro-3,1-benzoxazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-20(5-2)17-8-6-7-9-18(17)22-19(24-20)15-10-12-16(13-11-15)21-14(3)23/h6-13,19,22H,4-5H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCOIDKYVOQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)NC(=O)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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